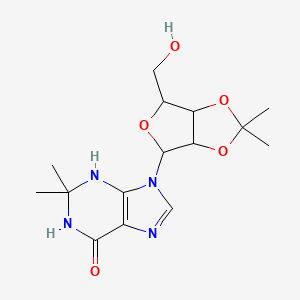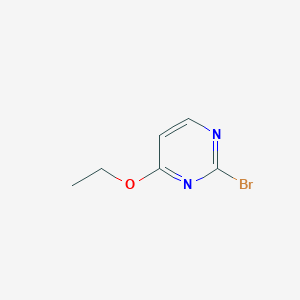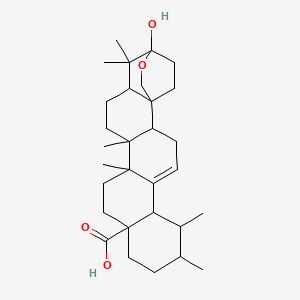
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-methylethylidene)inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine is a chemical compound with the molecular formula C13H20N4O4. It is a derivative of inosine, a nucleoside that is commonly found in transfer RNA (tRNA). This compound is characterized by the presence of a 2,3-dihydro-2,2-dimethyl group and a 2’,3’-O-(1-methylethylidene) protective group, which makes it unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protective groups such as methylethylidene to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimization for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in tRNA and potential effects on protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine involves its interaction with molecular targets such as enzymes and receptors. The protective groups may influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Inosine: The parent compound, lacking the protective groups.
2,3-Dihydro-2,2-dimethylinosine: Similar structure but without the methylethylidene group.
2’,3’-O-(1-Methylethylidene)inosine: Similar structure but without the 2,3-dihydro-2,2-dimethyl group
Uniqueness
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine is unique due to the combination of its protective groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C15H22N4O5 |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
InChI |
InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21) |
InChI Key |
DAXMFWLPRKEFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)





![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)



![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)
